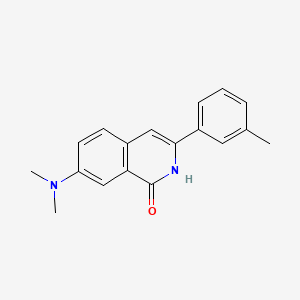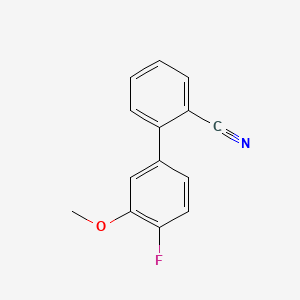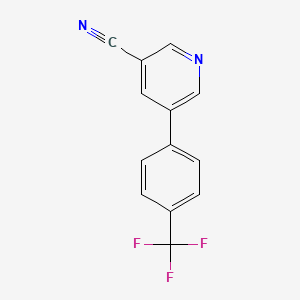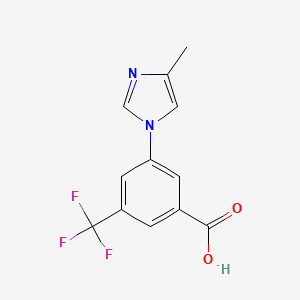
1,1-二甲基-3-(2,3,4,5,6-五氘代苯基)脲
描述
“1,1-Dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea” is a urea derivative . It is used as an intermediate in organic synthesis .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Chemical Reactions Analysis
“1,1-Dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea” is likely to participate in reactions similar to other urea derivatives . For example, it may be involved in the synthesis of N,N’-disubstituted-4-aryl-3,4-dihydropyrimidinones .科学研究应用
分子对接和抗惊厥活性
一项关于脲类衍生物(包括 1,1-二甲基脲)的研究揭示了它们在抗惊厥活性方面的潜力。这些化合物被合成并筛选了其对惊厥的有效性,其中一些显示出显着的疗效。它们的结构和药理特征也已建立,表明了开发抗惊厥药物的一个有希望的途径(Thakur 等,2017)。
结构分析和光谱学
对取代脲的研究,类似于 1,1-二甲基-3-苯基脲,包括探索它们的氢键和结构性质。使用固态核磁共振、振动光谱和 X 射线衍射等技术的研究提供了对这些化合物的分子构象和相互作用的见解(Kołodziejski 等,1993)。
除草剂活性和分子特性
研究已经检查了苯基脲类化合物的除草剂特性和分子特性。研究重点是它们的结构、振动和电子特征,以及它们的生物活性,特别是作为除草剂和潜在的抗癌剂(Haruna 等,2019)。
氢键络合物形成
对杂环脲(类似于二甲基脲)的研究探索了它们形成氢键络合物的 ability。这项研究对于了解这些化合物自组装和结构动力学非常重要,这可能在各种科学应用中产生影响(Corbin 等,2001)。
热解离研究
对脲(包括 1,1-二甲基脲)的热解离的研究已经进行,以了解它们在不同条件下的稳定性和反应性。这些研究提供了关于取代基和溶剂对这些化合物反应速率影响的宝贵数据(MukaiyamaTeruaki & HoshinoToshio, 1954)。
作用机制
Target of Action
Fenuron-d5, like Fenuron, primarily targets the photosynthetic process in plants . It inhibits the Hill reaction in photosynthesis, which limits the production of high-energy compounds such as adenosine triphosphate (ATP) used for various metabolic processes .
Mode of Action
Fenuron-d5 interacts with its targets by inhibiting the photosynthetic electron transport at the photosystem II . This inhibition disrupts the normal photosynthetic process, leading to a decrease in the production of ATP, which is essential for various metabolic processes in plants .
Biochemical Pathways
The primary biochemical pathway affected by Fenuron-d5 is photosynthesis . By inhibiting the Hill reaction, Fenuron-d5 disrupts the electron transport chain in photosystem II, which in turn affects the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, two crucial molecules for the light-independent reactions of photosynthesis .
Pharmacokinetics
Fenuron, the non-deuterated version of the compound, is known to have a high aqueous solubility and is moderately volatile . It is also moderately persistent in soil systems and has a high potential to leach to groundwater .
Result of Action
The primary result of Fenuron-d5’s action is the inhibition of photosynthesis in plants . This leads to a decrease in the production of ATP and NADPH, which are essential for various metabolic processes in plants . Over time, this can lead to the death of the plant, making Fenuron-d5 an effective herbicide .
Action Environment
The action of Fenuron-d5 can be influenced by various environmental factors. For instance, its persistence in soil systems and potential to leach to groundwater suggest that it can remain active in the environment for extended periods . Additionally, its volatility suggests that it can be transported over long distances, potentially affecting non-target plants .
属性
IUPAC Name |
1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

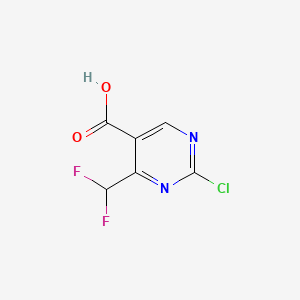
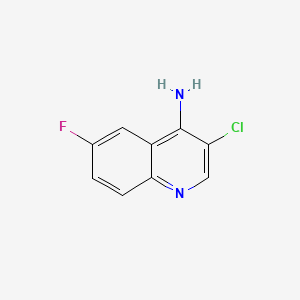

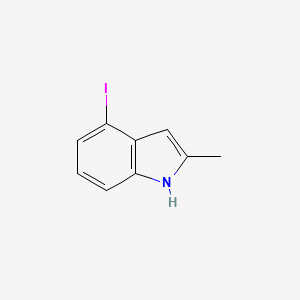
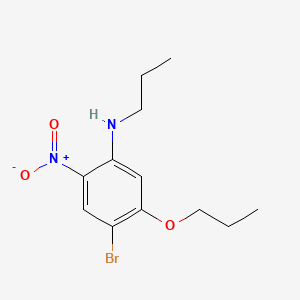

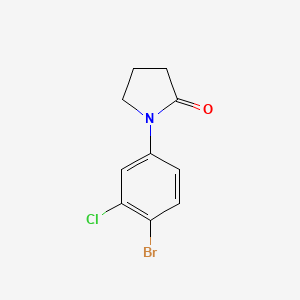
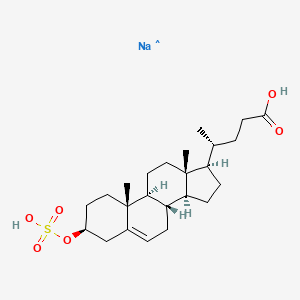
![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)
![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
